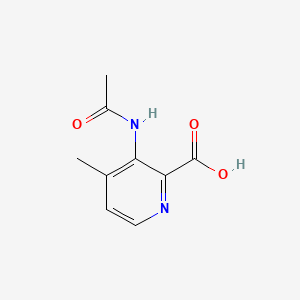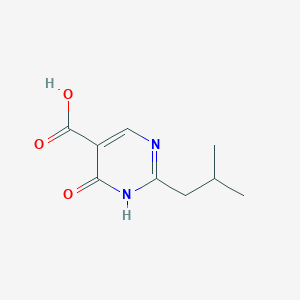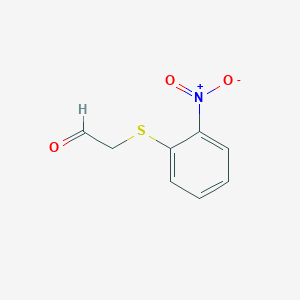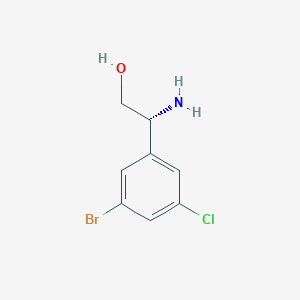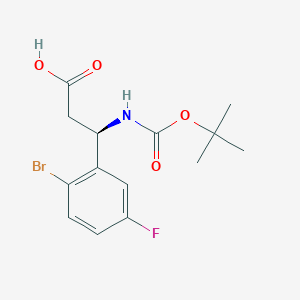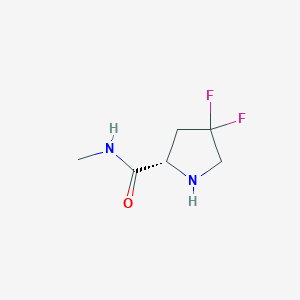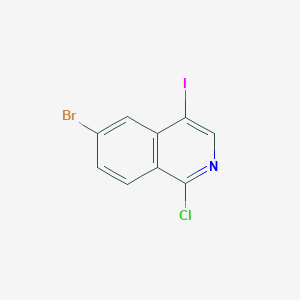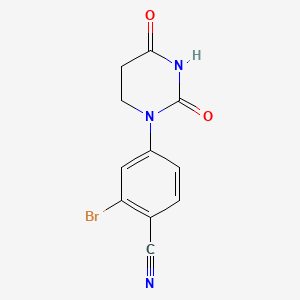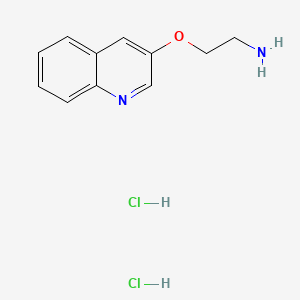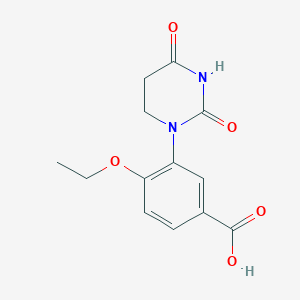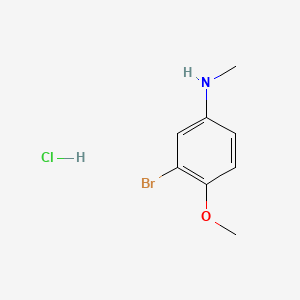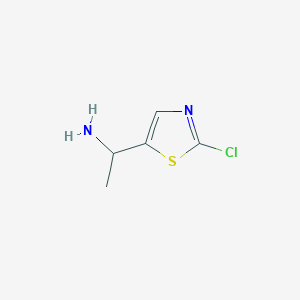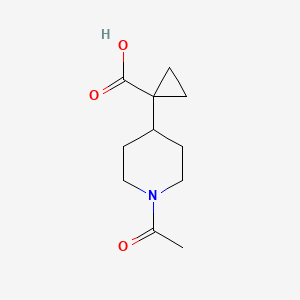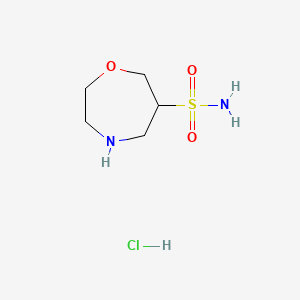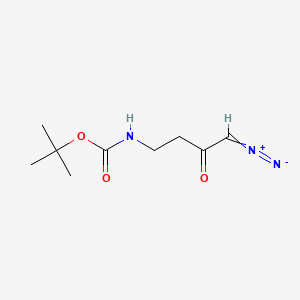
tert-butyl N-(4-diazo-3-oxobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-diazo-3-oxobutyl)carbamate: is a chemical compound known for its unique structure and reactivity. It is a diazo compound, which means it contains a diazo group (-N=N-), making it highly reactive and useful in various chemical reactions. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-diazo-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a diazo transfer reagent. One common method is the reaction of tert-butyl carbamate with tosyl azide in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The diazo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: It is also used in the synthesis of complex organic compounds and as a precursor for the formation of other diazo compounds .
Biology: In biological research, this compound is used as a labeling reagent for the modification of biomolecules. It can be used to introduce diazo groups into proteins, peptides, and other biomolecules for various studies .
Medicine: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate has potential applications in medicinal chemistry. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity makes it useful for the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-diazo-3-oxobutyl)carbamate involves the reactivity of the diazo group. The diazo group can undergo various chemical transformations, including insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactions are facilitated by the presence of the diazo group, which acts as a reactive intermediate .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reactions it undergoes. For example, in biological systems, it can modify proteins and peptides by reacting with amino acid residues. In chemical synthesis, it can form new carbon-carbon or carbon-heteroatom bonds through various reactions .
Comparison with Similar Compounds
- tert-Butyl N-(3-diazo-2-oxopropyl)carbamate
- tert-Butyl (4-oxobutyl)carbamate
- tert-Butyl ((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Comparison: tert-Butyl N-(4-diazo-3-oxobutyl)carbamate is unique due to its specific diazo group and the reactivity it imparts. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable reagent in organic synthesis and other applications .
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-(4-diazo-3-oxobutyl)carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)11-5-4-7(13)6-12-10/h6H,4-5H2,1-3H3,(H,11,14) |
InChI Key |
BSTHKVIJJBFDEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


